4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid 4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1424995-09-4
VCID: VC5712864
InChI: InChI=1S/C15H15NO3/c1-15(2)6-5-11(17)13-12(15)9-7-8(14(18)19)3-4-10(9)16-13/h3-4,7,16H,5-6H2,1-2H3,(H,18,19)
SMILES: CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O)C
Molecular Formula: C15H15NO3
Molecular Weight: 257.289

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

CAS No.: 1424995-09-4

Cat. No.: VC5712864

Molecular Formula: C15H15NO3

Molecular Weight: 257.289

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid - 1424995-09-4

Specification

CAS No. 1424995-09-4
Molecular Formula C15H15NO3
Molecular Weight 257.289
IUPAC Name 5,5-dimethyl-8-oxo-7,9-dihydro-6H-carbazole-3-carboxylic acid
Standard InChI InChI=1S/C15H15NO3/c1-15(2)6-5-11(17)13-12(15)9-7-8(14(18)19)3-4-10(9)16-13/h3-4,7,16H,5-6H2,1-2H3,(H,18,19)
Standard InChI Key HAVPFQJAHSEQAC-UHFFFAOYSA-N
SMILES CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, delineates its core structure: a tetrahydrocarbazole scaffold with a ketone (oxo) group at position 1, two methyl groups at position 4, and a carboxylic acid at position 6. The SMILES notation CC1(C)CCC(=O)C2=C1C1=C(C=CC(C(=O)O)=C1)N2\text{CC1(C)CCC(=O)C2=C1C1=C(C=CC(C(=O)O)=C1)N2} provides a detailed representation of its connectivity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC15H15NO3\text{C}_{15}\text{H}_{15}\text{NO}_{3}
Molecular Weight257.29 g/mol
CAS Registry Number1424995-09-4
Purity95%
Functional GroupsCarboxylic acid, ketone, methyl

The bicyclic framework combines a partially saturated cyclohexane ring fused to an indole-like aromatic system, conferring rigidity and planar aromaticity that may influence intermolecular interactions .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid typically involves cyclization reactions. A plausible pathway includes:

  • Friedel-Crafts Acylation: Introducing the ketone group via acyl chloride intermediates.

  • Methylation: Using dimethylating agents like methyl iodide to install the 4,4-dimethyl groups.

  • Carboxylic Acid Formation: Oxidation of a methyl ester precursor or direct carboxylation at position 6.

These steps often require harsh conditions (e.g., strong acids, high temperatures), which may limit yield and scalability .

Green Synthesis Innovations

Recent advances emphasize eco-friendly methodologies. For example, ionic liquid-catalyzed reactions using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4_4)]) in methanol have been employed for analogous tetrahydrocarbazoles, achieving yields >85% under mild conditions .

Table 2: Comparative Synthesis Methods

MethodCatalystSolventYield (%)Reaction Time (h)
Traditional AcidicH2_2SO4_4Toluene60–7012–24
Ionic Liquid[bmim(BF4_4)]Methanol85–904–6

The ionic liquid approach reduces waste and energy consumption, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar methyl substituents:

  • Polar Solvents: Moderate solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Limited solubility in hexane or chloroform.

  • Stability: Susceptible to decarboxylation under prolonged heat (>100°C) or strong basic conditions .

Crystallographic Data

While single-crystal X-ray diffraction data is unavailable, molecular modeling predicts a planar carbazole ring system with the carboxylic acid group oriented perpendicular to the aromatic plane, facilitating hydrogen-bonding interactions .

Structural Analogs and Derivatives

Comparative Analysis

Modifications to the tetrahydrocarbazole scaffold alter physicochemical and biological properties:

Table 3: Structural Analogs of Tetrahydrocarbazole Derivatives

Compound NameMolecular FormulaKey Modifications
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acidC13H11NO2\text{C}_{13}\text{H}_{11}\text{NO}_{2}Carboxylic acid at position 1
3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acidC17H21NO2\text{C}_{17}\text{H}_{21}\text{NO}_{2}Bulky tert-butyl group at position 3

The 4,4-dimethyl variant exhibits enhanced lipophilicity compared to non-methylated analogs, potentially improving membrane permeability in drug delivery applications .

Future Research Directions

Pharmacological Studies

  • In Vitro Screening: Evaluate affinity for cannabinoid receptors (CB1/CB2) given structural parallels to synthetic cannabinoids .

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

Process Optimization

  • Continuous Flow Synthesis: Enhance yield and scalability using microreactor technologies.

  • Enzymatic Catalysis: Explore lipase-mediated esterification for greener synthesis .

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